Unii-938A8MM70H

Description

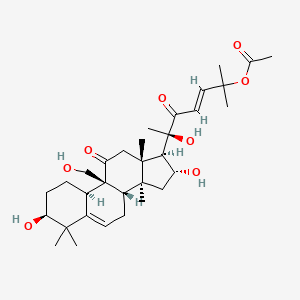

Structure

2D Structure

Properties

Key on ui mechanism of action |

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGESTS THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPOUNDS. |

|---|---|

CAS No. |

5988-76-1 |

Molecular Formula |

C32H48O8 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H48O8/c1-18(34)40-27(2,3)14-13-24(37)31(8,39)26-21(35)15-29(6)22-11-9-19-20(10-12-23(36)28(19,4)5)32(22,17-33)25(38)16-30(26,29)7/h9,13-14,20-23,26,33,35-36,39H,10-12,15-17H2,1-8H3/b14-13+/t20-,21-,22+,23-,26+,29+,30-,31+,32+/m1/s1 |

InChI Key |

DGIGXLXLGBAJJN-XOMTXOPZSA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@H](C4(C)C)O)CO)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)CO)C)C)O)O |

Color/Form |

NEEDLES FROM ETHYL ACETATE |

melting_point |

207-207.5 °C |

Other CAS No. |

5988-76-1 |

physical_description |

Solid; [HSDB] |

Synonyms |

cucurbitacin C |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Cucurbitacin C

Elucidation of Cucurbitacin C Biosynthetic Pathways

The journey to synthesize Cucurbitacin C begins with the well-established mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all terpenoids in plants. maxapress.complos.org This pathway provides the essential five-carbon building blocks that are sequentially assembled to create the complex 30-carbon precursor of all cucurbitacins.

Mevalonate Pathway Precursors and Intermediates

The biosynthesis of Cucurbitacin C is initiated from acetyl-CoA. maxapress.com Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonate (MVA). maxapress.com MVA is then phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). maxapress.com These two molecules are the fundamental five-carbon units that serve as the building blocks for terpenoid synthesis.

The subsequent steps involve the condensation of these isoprenoid units. Two molecules of IPP and one molecule of DMAPP are combined by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). maxapress.com Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to produce the 30-carbon linear hydrocarbon, squalene. maxapress.com Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a critical branch point intermediate that can be directed towards the synthesis of various triterpenoids, including sterols and cucurbitacins. maxapress.comnih.gov

Table 1: Key Precursors and Intermediates in the Mevalonate Pathway Leading to Cucurbitacin C

| Precursor/Intermediate | Number of Carbon Atoms | Key Enzyme(s) Involved |

| Acetyl-CoA | 2 | Multiple enzymes |

| Mevalonate (MVA) | 6 | HMG-CoA reductase (rate-limiting) |

| Isopentenyl pyrophosphate (IPP) | 5 | Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase |

| Dimethylallyl pyrophosphate (DMAPP) | 5 | Isopentenyl pyrophosphate isomerase |

| Farnesyl pyrophosphate (FPP) | 15 | Farnesyl pyrophosphate synthase (FPS) |

| Squalene | 30 | Squalene synthase (SQS) |

| 2,3-Oxidosqualene | 30 | Squalene epoxidase (SQE) |

Key Enzymatic Catalysis in Cucurbitacin C Formation

The transformation of the linear 2,3-oxidosqualene into the complex tetracyclic structure of Cucurbitacin C is orchestrated by a series of specialized enzymes. These include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs), each playing a distinct and crucial role in the biosynthetic cascade. maxapress.comnih.gov

Following the formation of the cucurbitadienol (B1255190) backbone, a series of oxidative modifications are carried out by cytochrome P450 enzymes (CYPs). maxapress.comnih.gov These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at specific positions on the cucurbitadienol molecule, leading to the vast diversity of cucurbitacins found in nature. maxapress.commdpi.com In the biosynthesis of Cucurbitacin C in cucumber, several specific CYP enzymes have been identified. maxapress.commaxapress.com For instance, the enzyme encoded by Cs540 is responsible for the hydroxylation at the C-19 position to produce 19-hydroxy cucurbitadienol. maxapress.com Subsequently, the enzyme encoded by Cs160 catalyzes hydroxylation at the C-25 position, yielding 19,25-dihydroxy cucurbitadienol. maxapress.com Other CYPs, such as those from the CYP87D20 and CYP81Q58 families, are involved in hydroxylations at the C11 and C25 positions, respectively. biorxiv.orgsciengine.com These sequential hydroxylations are critical for the final structure and biological activity of Cucurbitacin C.

The final step in the biosynthesis of Cucurbitacin C involves the acetylation of one of the hydroxyl groups. This reaction is catalyzed by an acyltransferase (ACT). maxapress.comnih.gov In cucumber, the enzyme responsible for this step is encoded by the CsACT gene. maxapress.com This acyltransferase specifically transfers an acetyl group, typically from acetyl-CoA, to the C-25 hydroxyl group of the dihydroxy cucurbitadienol intermediate, resulting in the formation of Cucurbitacin C. maxapress.comnih.gov This acetylation step is crucial for the bitterness and defensive properties of the molecule. frontiersin.org

Genetic Basis of Cucurbitacin C Biosynthesis in Cucumis sativus

The biosynthesis of Cucurbitacin C in Cucumis sativus is tightly regulated at the genetic level. Research has identified a cluster of genes responsible for the production of this bitter compound. mdpi.comnih.gov In cucumber, nine genes have been identified as being involved in the Cucurbitacin C biosynthetic pathway. mdpi.comnih.gov These include one oxidosqualene cyclase gene (CsBi), eight cytochrome P450 genes, and one acyltransferase gene (CsACT). maxapress.commaxapress.com

Interestingly, five of these genes, including Bi, three CYPs, and an ACT, are located in a gene cluster on chromosome 6. nih.gov The expression of these biosynthetic genes is controlled by tissue-specific basic helix-loop-helix (bHLH) transcription factors. nih.govresearchgate.net In the leaves, the Bl (Bitter leaf) transcription factor regulates the expression of the Cucurbitacin C pathway genes, while in the fruit, this regulation is carried out by the Bt (Bitter fruit) transcription factor. nih.govnih.govfrontiersin.org Mutations in the Bt gene are responsible for the non-bitter fruit phenotype in most cultivated cucumber varieties, a trait that was selected for during domestication. nih.govresearchgate.net

Table 2: Genes Involved in Cucurbitacin C Biosynthesis in Cucumis sativus

| Gene | Enzyme Encoded | Function in Biosynthesis | Chromosomal Location (if known) |

| CsBi | Cucurbitadienol synthase (OSC) | Cyclization of 2,3-oxidosqualene to cucurbitadienol | Chromosome 6 |

| Cs540 | Cytochrome P450 | C-19 hydroxylation | - |

| Cs160 | Cytochrome P450 | C-25 hydroxylation | - |

| CYP87D20 family gene | Cytochrome P450 | C-11 hydroxylation | - |

| CYP81Q58 family gene | Cytochrome P450 | C-25 hydroxylation | - |

| CsACT | Acyltransferase | C-25 acetylation | Chromosome 6 |

| Bl | bHLH Transcription Factor | Regulates biosynthesis in leaves | - |

| Bt | bHLH Transcription Factor | Regulates biosynthesis in fruit | - |

Transcriptional Regulation of Cucurbitacin C Accumulation

The accumulation of Cucurbitacin C in various plant tissues is a tightly controlled process, primarily governed at the transcriptional level by specific transcription factors. These regulatory proteins act as molecular switches, turning the biosynthesis pathway on or off in response to developmental cues and environmental stimuli.

At the heart of this regulatory network are two basic helix-loop-helix (bHLH) transcription factors: Bl (Bitter leaf) and Bt (Bitter fruit) . jst.go.jpresearchgate.netbiosynth.com These transcription factors exhibit tissue-specific activity, with Bl controlling the biosynthesis of Cucurbitacin C in the leaves and Bt regulating its production in the fruits of cucumber (Cucumis sativus). jst.go.jpresearchgate.netjircas.go.jp The expression of these regulatory genes directly influences the transcription of the core biosynthetic genes responsible for producing Cucurbitacin C, including oxidosqualene cyclases (OSC), cytochrome P450s (CYP450s), and acyltransferases (ACT). jst.go.jpfao.org The discovery of these "switch" genes has been pivotal in understanding the genetic basis of bitterness in cucurbits. jst.go.jp For instance, mutations in the Bt gene are responsible for the non-bitter fruit trait in many domesticated cucumber cultivars. jst.go.jpresearchgate.net

Beyond the primary bHLH regulators, other transcription factor families are also implicated in modulating cucurbitacin biosynthesis, often in response to external pressures such as herbivory or pathogen attack. These include members of the MYB , WRKY , and AP2/ERF families. diva-portal.orgnih.gov Phytohormones, particularly jasmonic acid (JA) and abscisic acid (ABA) , play a crucial role in signaling these stress responses and inducing the expression of relevant transcription factors. diva-portal.orgfrontiersin.orgwikipedia.orgresearchgate.net For example, jasmonate-responsive transcription factors can activate the expression of genes in the cucurbitacin pathway, leading to increased production of these defensive compounds. frontiersin.orgresearchgate.net Similarly, ABA-responsive elements have been identified in the promoters of cucurbitacin biosynthetic genes, suggesting a role for this hormone in regulating their expression under conditions of abiotic stress. fao.org

The intricate interplay between these various transcription factors allows the plant to fine-tune the production and accumulation of Cucurbitacin C, allocating this defensive compound to specific tissues where it is most needed and in response to specific threats.

Identification of Natural Sources and Distribution of Cucurbitacin C

Primary Plant Sources: Cucumis sativus and Related Species

Cucurbitacin C is predominantly found within the plant kingdom in species belonging to the Cucurbitaceae family. nih.govwikipedia.org The most well-documented and primary natural source of this compound is the common cucumber, Cucumis sativus . jst.go.jpjircas.go.jpfao.orgnih.govresearchgate.net While other cucurbitacins, such as Cucurbitacin B and E, are the major bitter principles in melon and watermelon respectively, Cucurbitacin C is the characteristic bitter compound of cucumber. researchgate.netnih.gov

Apart from Cucumis sativus, Cucurbitacin C has also been reported in other related species, although often in conjunction with other cucurbitacins. For instance, it has been identified in Bryonia alba (white bryony). nih.gov The presence and concentration of Cucurbitacin C can vary significantly not only between different species but also among different varieties and cultivars within the same species, a result of natural variation and selective breeding. diva-portal.org Wild varieties of cucurbits are generally more likely to contain higher levels of these bitter compounds as a natural defense mechanism. nih.gov

Distributional Patterns of Cucurbitacin C within Plant Tissues

The distribution of Cucurbitacin C within a single cucumber plant is not uniform; rather, it exhibits a distinct pattern of accumulation in different tissues. Research has consistently shown that the leaves of the cucumber plant contain the highest concentrations of Cucurbitacin C. jst.go.jpresearchgate.net The concentration within the leaves can also vary, with younger leaves at the top of the plant generally exhibiting higher levels than older leaves. researchgate.net

Following the leaves, the stems also contain Cucurbitacin C, with a gradual decrease in concentration from the top to the base of the stem. researchgate.net In contrast, Cucurbitacin C is often not detected in the roots or leafstalks . researchgate.net

The presence and concentration of Cucurbitacin C in the fruit is highly variable and is a key determinant of its bitterness. jircas.go.jp In cultivars that produce bitter fruit, the compound is present, and its concentration is often highest at the stem end of the fruit. jst.go.jpjircas.go.jpfao.org The cotyledons (seed leaves) of cucumber seedlings can also contain Cucurbitacin C. diva-portal.org This differential accumulation suggests a targeted synthesis and localization of the compound to tissues that are more vulnerable to herbivory.

Cultivar-Specific Variations in Cucurbitacin C Content

A significant degree of variation in Cucurbitacin C content exists among different cultivars of Cucumis sativus. This variation is most notably observed in the fruit, leading to the classification of cucumbers as "bitter" or "non-bitter" types. This difference is largely due to the genetic makeup of the cultivar, specifically the functionality of the Bt gene which controls fruit bitterness. nih.govcucurbit.info

For example, a study comparing two Japanese cultivars found that the popular cultivar 'Sharp 1' contained Cucurbitacin C in its leaves but not in its fruits, rendering the fruits non-bitter. jst.go.jpjircas.go.jpfao.org In contrast, the cultivar 'Shinsyo Hakuhi' , which has white skin, contained the compound in both its leaves and its bitter-tasting fruits. jst.go.jpjircas.go.jpfao.org Another cultivar, 'Eversweet' , is noted for having non-bitter cotyledons, indicating a genetic block in cucurbitacin biosynthesis at the seedling stage. diva-portal.orgcucurbit.info

The content of Cucurbitacin C can also differ quantitatively even among bitter cultivars. For instance, fruits of plants with two copies of the dominant Bt gene have a high content of Cucurbitacin C, while those heterozygous for the gene (one dominant and one recessive allele) have an intermediate content. cucurbit.info This demonstrates a gene-dosage effect on the level of bitterness. The selection for non-bitter fruit in most commercially grown cucumber varieties has led to the widespread cultivation of cultivars with mutations that prevent the accumulation of Cucurbitacin C in the fruit, while often retaining it in the vegetative parts of the plant as a defense mechanism. diva-portal.orgnih.gov

Table 1: Cultivar-Specific Presence of Cucurbitacin C in Cucumis sativus

| Cultivar | Plant Tissue | Presence of Cucurbitacin C | Reference |

| 'Sharp 1' | Leaves | Present | jst.go.jpjircas.go.jpfao.org |

| Fruit | Not Detected | jst.go.jpjircas.go.jpfao.org | |

| 'Shinsyo Hakuhi' | Leaves | Present | jst.go.jpjircas.go.jpfao.org |

| Fruit | Present | jst.go.jpjircas.go.jpfao.org | |

| 'Eversweet' | Cotyledons | Not Detected | diva-portal.orgcucurbit.info |

Table 2: Distribution of Cucurbitacin C in Tissues of Bitter Cucumis sativus Cultivars

| Plant Tissue | Relative Concentration of Cucurbitacin C | Reference |

| Young Leaves | High | researchgate.net |

| Older Leaves | Moderate | researchgate.net |

| Upper Stem | Moderate | researchgate.net |

| Lower Stem | Low | researchgate.net |

| Fruit (Stem End) | Moderate to High (variable) | jst.go.jpjircas.go.jpfao.org |

| Fruit (Flesh) | Low to Moderate (variable) | jst.go.jpjircas.go.jpfao.org |

| Roots | Not Detected | researchgate.net |

| Leafstalks | Not Detected | researchgate.net |

Preclinical Investigations of Cucurbitacin C Biological Activities

Research on Antiproliferative and Cytotoxic Activities of Cucurbitacin C

Cucurbitacin C has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govnih.gov These activities are fundamental to its potential as an anticancer agent, as they directly target the uncontrolled growth characteristic of tumors.

In Vitro Antiproliferative Effects in Diverse Cancer Cell Lines

In laboratory settings, Cucurbitacin C has been shown to inhibit the proliferation and clonogenic potential of multiple cancer cell lines in a dose-dependent manner. nih.govnih.gov The compound's potency is highlighted by its low IC50 values, which represent the concentration required to inhibit 50% of cell growth. These values for Cucurbitacin C are often in the nanomolar range (9.6 to 158.7 nM), indicating a higher potency compared to other cucurbitacin analogues whose IC50 values are typically between 0.1 to 1 μM. nih.gov

The antiproliferative effects of Cucurbitacin C have been observed in various cancer types, including prostate, bladder, and liver cancers. nih.govnih.gov This broad spectrum of activity suggests that Cucurbitacin C may target fundamental pathways common to different malignancies.

Table 1: In Vitro Antiproliferative Activity of Cucurbitacin C in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Prostate Cancer | 9.6 |

| PC-3 | Prostate Cancer | 28.4 |

| LNCaP | Prostate Cancer | 15.3 |

| T24 | Bladder Cancer | 158.7 |

| HepG2 | Liver Cancer | 45.2 |

This table is based on data from a study exploring the anti-cancer effects of Cucurbitacin C. nih.gov

Induction of Cell Cycle Arrest Mechanisms by Cucurbitacin C

A key mechanism through which Cucurbitacin C exerts its antiproliferative effects is by inducing cell cycle arrest, effectively halting the process of cell division. nih.govfrontiersin.org Interestingly, the specific phase of the cell cycle that is targeted appears to be dependent on the cancer cell line. nih.govfrontiersin.org

In certain cancer cell lines, such as the prostate cancer cells DU145 and LNCaP, treatment with Cucurbitacin C leads to a significant blockage at the G1 phase of the cell cycle. nih.govfrontiersin.org This G1 arrest prevents the cancer cells from entering the S phase, during which DNA replication occurs. nih.gov A key molecular event associated with this G1 arrest is the significant decrease in cyclin D1, a protein crucial for the G1/S transition. nih.govfrontiersin.org

Conversely, in other cancer cell lines, including T24 (bladder cancer), HepG2 (liver cancer), and PC-3 (prostate cancer), Cucurbitacin C induces cell cycle arrest at the G2/M phase. nih.govfrontiersin.org This prevents the cells from entering mitosis and dividing. In these instances, the G2/M arrest is associated with a significant up-regulation of the CDK inhibitor p21, which occurs in a p53-independent manner. nih.govfrontiersin.org This demonstrates that Cucurbitacin C can modulate different cell cycle regulatory proteins to inhibit the growth of various cancer cells. nih.govfrontiersin.org

Programmed Cell Death (Apoptosis) Induction by Cucurbitacin C

In addition to halting cell proliferation, Cucurbitacin C is a potent inducer of programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov While lower doses of the compound tend to induce cell cycle arrest, higher concentrations lead to apoptosis. nih.govnih.gov This apoptotic effect is a critical component of its anticancer activity, as it leads to the elimination of cancer cells.

The induction of apoptosis by Cucurbitacin C appears to be mediated through the mitochondria-dominated caspase pathway. nih.gov This is evidenced by the increased levels of cleaved caspase-3 and cleaved caspase-9, which are key executioner and initiator caspases, respectively. nih.govresearchgate.net Furthermore, studies have shown that Cucurbitacin C treatment can lead to a decrease in the anti-apoptotic protein Bcl-2. researchgate.net In T24 and HepG2 cells, Cucurbitacin C was found to induce significant early apoptosis. researchgate.net The PI3K-Akt signaling pathway has been identified as a major pathway involved in Cucurbitacin C-induced apoptosis. nih.govnih.gov

Inhibition of Cancer Cell Migration and Invasion by Cucurbitacin C

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have demonstrated that Cucurbitacin C can effectively inhibit these processes. nih.govresearchgate.net

Wound healing assays have shown that Cucurbitacin C significantly inhibits the migration of various cancer cell lines, including DU145, PC-3, HepG2, and T24 cells. researchgate.net Furthermore, in vitro and in vivo experiments have shown that Cucurbitacin C can suppress the migration and invasion of colon cancer cells. researchgate.net This inhibitory effect on cell migration and invasion is linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, MMP-9, and MMP-13, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. researchgate.netmdpi.com The suppression of Akt phosphorylation is also implicated in the inhibition of cell migration and invasion by Cucurbitacin C. nih.gov

Anti-angiogenic Potentials of Cucurbitacin C in Preclinical Models

The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is crucial for tumor growth and metastasis. encyclopedia.pub Emerging evidence from preclinical studies suggests that Cucurbitacin C (CuC), a tetracyclic triterpene, possesses anti-angiogenic properties. While research on the specific anti-angiogenic mechanisms of CuC is still developing, studies on related cucurbitacins provide valuable insights into its potential modes of action.

In various cancer cell lines, cucurbitacins have been shown to inhibit key signaling pathways involved in angiogenesis. nih.gov A primary target appears to be the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. encyclopedia.pubnih.gov Inhibition of this pathway is considered an effective strategy to suppress angiogenesis. encyclopedia.pubnih.gov For instance, cucurbitacin E has been observed to modulate the JAK/STAT3 pathway and inhibit the KDR/VEGFR2-mediated pathway of angiogenesis. encyclopedia.pubmdpi.com Furthermore, studies on human umbilical vascular endothelial cell lines have demonstrated that cucurbitacins can significantly inhibit proliferation, migration, and angiogenesis by blocking essential proteins such as the Jak2-signal transducer and vascular endothelial growth factor receptor (VEGFR). encyclopedia.pubnih.gov

While direct studies on CuC's anti-angiogenic effects are limited, its structural similarity to other cucurbitacins with proven anti-angiogenic activity suggests it may operate through similar mechanisms. For example, cucurbitacin B has been shown to significantly inhibit angiogenesis and vascular development in a dose-dependent manner in both in vivo models and chick embryos. nih.gov A study involving the treatment of A549 cells with a mixture of cucurbitacins for 21 days demonstrated a reduction in metastasis-related proteins, including cyclooxygenase 2 and matrix metalloproteinase 9. encyclopedia.pubmdpi.com Given that CuC has demonstrated the ability to inhibit the proliferation of various cancer cells, it is plausible that it also interferes with the angiogenic processes that support tumor growth. nih.gov

Table 1: Preclinical Studies on the Anti-angiogenic Potentials of Cucurbitacins This table is interactive. You can sort and filter the data.

| Compound | Model System | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| Cucurbitacin C | Prostate, Bladder, Liver Cancer Cells | Inhibited proliferation and clonogenic potential. nih.gov | Attenuation of Akt pathway. nih.gov |

| Cucurbitacin B | In vivo models, Chick embryos | Significantly inhibited angiogenesis and vascular development. nih.gov | Inhibition of JAK/STAT3 pathway. encyclopedia.pubnih.gov |

| Cucurbitacin E | Human Umbilical Vein Endothelial Cells (HUVECs), Huh7 cells | Inhibited HUVEC proliferation and angiogenesis; decreased tube formation and neovascularization. encyclopedia.pubnih.gov | Targeting VEGFR2-mediated Jak2/STAT3 signaling pathway. encyclopedia.pubnih.gov |

| Cucurbitacins (general) | A549 cells | Inhibited metastasis by regulating levels of COX-2 and MMP-9. encyclopedia.pubmdpi.com | Regulation of metastasis-related proteins. encyclopedia.pubmdpi.com |

Investigation of Anti-inflammatory and Immunomodulatory Effects of Cucurbitacin C

Inflammation is a critical process in the development and progression of many diseases. encyclopedia.pubmdpi.com Cucurbitacins, including Cucurbitacin C, have garnered attention for their potential anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov These compounds are being investigated for their ability to modulate various components of the immune system and inflammatory pathways. nih.gov

Preclinical evidence suggests that cucurbitacins can regulate key inflammatory signaling pathways. encyclopedia.pubmdpi.com One of the most prominent pathways implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. encyclopedia.pubmdpi.com NF-κB is a crucial regulator of genes involved in inflammatory and immune responses. mdpi.com Cucurbitacin E has been shown to downregulate the NF-κB signaling pathway, thereby reducing inflammation. encyclopedia.pub Studies on Cucurbitacin B have revealed its ability to inhibit the TNF-α-dependent NF-κB signaling pathway by down-regulating the expression of TNF receptor 1 (TNF-R1). mdpi.com This compound was also found to reduce inflammatory responses in a rat model of sepsis-induced acute lung injury. encyclopedia.pub

Another significant pathway modulated by cucurbitacins is the JAK/STAT3 pathway, which, in addition to its role in angiogenesis, is also involved in inflammation. encyclopedia.pubmdpi.com Cucurbitacin E has been shown to modulate this pathway. encyclopedia.pubmdpi.com Furthermore, cucurbitacins have been observed to interact with proteins associated with inflammatory pathways, including various interleukins. encyclopedia.pubmdpi.com The Toll-like receptor 4 (TLR4) signaling pathway is another target. Cucurbitacin E has been demonstrated to ameliorate lipopolysaccharide-evoked injuries and inflammation in bronchial epithelial cells by regulating the TLR4-NF-κB signaling pathway. encyclopedia.pubmdpi.com

A key mechanism underlying the anti-inflammatory effects of cucurbitacins is the inhibition of crucial inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov These enzymes are responsible for the production of pro-inflammatory mediators. nih.gov Several cucurbitacins, including A, B, C, D, E, and I, have been reported to suppress pro-inflammatory cytokines by inhibiting the activity of COX-2 and nitric oxide synthase (NOS). researchgate.net The ability of cucurbitacins to inhibit COX-2 and iNOS contributes to the reduction of the inflammatory response in various chronic disorders. mdpi.com

Cucurbitacins have been shown to modulate the expression of various pro-inflammatory cytokines. encyclopedia.pubmdpi.comresearchgate.net These molecules play a central role in orchestrating the inflammatory response. In preclinical models, cucurbitacins have been observed to interact with and reduce the levels of several interleukins (IL), including IL-1β, IL-5, IL-6, IL-12, and IL-13, in a dose-dependent manner. encyclopedia.pubmdpi.com

For instance, Cucurbitacin B has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and IL-6 in a rat model of sepsis-induced acute lung injury. encyclopedia.pub Similarly, Cucurbitacin E has been found to suppress the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 in bronchial epithelial cells. encyclopedia.pubmdpi.com In another study, Cucurbitacin E decreased the levels of pro-inflammatory cytokines like IL-17 and IFN-γ. encyclopedia.pub The ability of cucurbitacins to modulate these cytokines highlights their potential to control inflammatory processes.

Table 2: Modulation of Pro-inflammatory Cytokines by Cucurbitacins This table is interactive. You can sort and filter the data.

| Compound | Model System | Modulated Cytokines |

|---|---|---|

| Cucurbitacin B | Sepsis-induced acute lung injury in rats | Reduced TNF-α, IL-6. encyclopedia.pub |

| Cucurbitacin E | Bronchial epithelial cells | Suppressed TNF-α, IL-6, IL-8. encyclopedia.pubmdpi.com |

| Cucurbitacin E | Allo-reactive T cells | Decreased IL-17, IFN-γ. encyclopedia.pub |

| Cucurbitacins (general) | Various | Interact with IL-1β, IL-5, IL-6, IL-12, IL-13. encyclopedia.pubmdpi.com |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation. researchgate.net Cucurbitacins have demonstrated antioxidant properties and the ability to reduce oxidative stress in preclinical studies. mdpi.comnih.govnih.gov

Beyond their anti-inflammatory effects, cucurbitacins exhibit broader immunomodulatory properties, influencing both innate and adaptive immunity. nih.govresearchgate.net These compounds can modulate the activity of various immune cells and the proteins involved in the acquired immune response. nih.govresearchgate.net

Cucurbitacin D, for example, has been observed to promote immunomodulatory activity in macrophages by increasing the production of IL-1β induced by lipopolysaccharides, which stimulates inflammasome activation. nih.govmdpi.com Cucurbitacin E has been shown to reduce immunosuppression by downregulating the NF-κB signaling pathway. encyclopedia.pub It has also been found to ameliorate acute graft-versus-host disease by modulating Th17 cell subsets and inhibiting STAT3 activation. encyclopedia.pub These findings highlight the potential of cucurbitacins to modulate the immune system in various pathological conditions. mdpi.com

Other Preclinical Biological Activities of Cucurbitacin C

Beyond its well-documented anti-cancer effects, the broader pharmacological profile of Cucurbitacin C is an area of emerging research. The cucurbitacin family of compounds is known for a wide spectrum of bioactivities, including anti-inflammatory, hepatoprotective, antiviral, and antidiabetic properties mdpi.comresearchgate.netnih.govnih.gov. However, specific preclinical data focusing solely on Cucurbitacin C for many of these effects remain limited.

Antiviral Activities

Preclinical research specifically investigating the antiviral activities of Cucurbitacin C is not extensively documented in publicly available scientific literature.

While the broader class of cucurbitacins has shown antiviral potential, these findings are often associated with other analogues. For instance, Cucurbitacin B, D, and E have been reported to exhibit potential antiviral effects against viruses such as Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV) nih.govjhpr.ir. Studies on Cucurbitacin B have also shown potential against Herpes simplex virus-1 spandidos-publications.com. However, dedicated studies to isolate and characterize a direct antiviral mechanism for Cucurbitacin C are scarce.

Hepatoprotective Research

There is limited specific preclinical evidence detailing the hepatoprotective activities of Cucurbitacin C.

The cucurbitacin family, as a whole, is recognized for possessing hepatoprotective properties mdpi.comresearchgate.netnih.govmdpi.com. Studies on extracts from plants like Luffa acutangula, which contain various cucurbitacins, have indicated hepatoprotective activities frontiersin.org. Furthermore, other specific compounds such as Cucurbitacin B and E have been investigated for their ability to protect the liver. For example, Cucurbitacin E has been examined for its hepatoprotective effect against concanavalin (B7782731) A-induced hepatitis in mice researchgate.netmdpi.com. Similarly, Cucurbitacin B has demonstrated protective effects against liver fibrosis researchgate.net. While some in vivo studies confirm the hepatoprotective activity of cucurbitacins generally by showing a reduction in serum liver enzymes, specific research isolating the effects of Cucurbitacin C is not widely available researchgate.net.

Antihyperglycemic and Antidiabetic Potential (Preclinical Studies)

Direct preclinical studies focusing on the antihyperglycemic and antidiabetic potential of isolated Cucurbitacin C are limited.

The Cucurbitaceae family is a source of various compounds with demonstrated antidiabetic properties mdpi.com. Many cucurbitacins and extracts containing them have been evaluated for their effects on glucose metabolism mdpi.comresearchgate.netresearchgate.net. For instance, cucurbitane triterpenoids from Momordica charantia have shown effects in glucose uptake assays plantarchives.org. Other specific compounds, such as 23,24-dihydrocucurbitacin D, have been found to reduce blood glucose in diabetic mice by promoting the translocation of glucose transporter type 4 (Glut4) nih.gov. The general mechanism for the antihyperglycemic effect of cucurbitacins is thought to involve the stimulation of insulin (B600854) release and the regulation of hepatic glycogen (B147801) metabolism phcogrev.complantarchives.org. While crude extracts of plants containing a mix of cucurbitacins have shown antidiabetic activity, the specific contribution and efficacy of Cucurbitacin C in these preclinical models have not been clearly elucidated jabonline.in.

Molecular Mechanisms of Action of Cucurbitacin C

Modulation of Signal Transduction Pathways by Cucurbitacin C

Cucurbitacin C, a naturally occurring triterpenoid (B12794562), has been identified as a modulator of key cellular signal transduction pathways that are often dysregulated in pathological conditions. Research into its molecular mechanisms has revealed its ability to influence critical signaling cascades involved in cell growth, proliferation, and survival. Gene expression analyses have shown that upon treatment with Cucurbitacin C, several signaling pathways are significantly altered within cancer cells. Among the most prominently affected are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways. nih.gov

Inhibition of Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of human liver cancer cells (HepG2) treated with Cucurbitacin C has identified the JAK/STAT signaling pathway as one of the most significantly affected cellular cascades. nih.gov This finding points to the pathway as a critical target of Cucurbitacin C's molecular action.

Current research specifically identifying the direct inhibition of the STAT3 pathway by Cucurbitacin C is limited. While the broader JAK/STAT pathway is implicated, detailed mechanistic studies focusing on Cucurbitacin C's specific interaction with STAT3 phosphorylation and activation are not extensively available.

Attenuation of Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway

The PI3K/Akt signaling pathway has been identified as a primary target of Cucurbitacin C. nih.gov Mechanistic studies have confirmed that Cucurbitacin C effectively curtails Akt signaling through the specific inhibition of Akt phosphorylation at the Ser473 site. nih.gov This inhibitory action was observed in various cancer cell lines, including prostate (LNCaP), bladder (T24), and liver (HepG2) cancer cells, without significantly altering the total levels of pan-Akt protein. nih.gov

The attenuation of Akt signaling by Cucurbitacin C leads to downstream consequences, including the induction of cell cycle arrest and apoptosis. nih.gov This is corroborated by the upregulation of several key downstream target genes of the Akt pathway. Quantitative polymerase chain reaction (Q-PCR) analysis has demonstrated a significant increase in the expression of cyclin-dependent kinase inhibitors and a transcription factor involved in stress resistance and apoptosis. nih.gov

| Gene Symbol | Full Name | Function | Effect of Cucurbitacin C |

|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor (p21) | Upregulated |

| CDKN1B | Cyclin Dependent Kinase Inhibitor 1B | Cell cycle inhibitor (p27) | Upregulated |

| FOXO | Forkhead box protein O | Transcription factor involved in apoptosis and cell cycle arrest | Upregulated |

| GSK3A | Glycogen (B147801) Synthase Kinase 3 Alpha | Kinase involved in multiple signaling pathways | Upregulated |

| GSK3B | Glycogen Synthase Kinase 3 Beta | Kinase involved in multiple signaling pathways | Upregulated |

| CHUK | Conserved Helix-Loop-Helix Ubiquitous Kinase | Component of the IKK complex (IKKα) | Upregulated |

This table summarizes the effect of low-concentration (0.01–0.1 μM) Cucurbitacin C treatment on the expression of Akt downstream genes as confirmed by Q-PCR analysis. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

Detailed research findings specifically documenting the impact of Cucurbitacin C on the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are not available in the current scientific literature.

Interference with Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Specific studies detailing the direct interference of Cucurbitacin C with the Nuclear Factor-kappa B (NF-κB) signaling pathway have not been reported.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and migration. researchgate.net Dysregulation of this pathway is frequently implicated in the development and progression of various cancers. While other cucurbitacins, such as Cucurbitacin B and E, have been shown to modulate the Wnt/β-catenin pathway, current scientific literature has not extensively detailed the specific interactions of Cucurbitacin C with this signaling cascade. nih.govpharmatutor.org Therefore, the precise mechanisms by which Cucurbitacin C may influence Wnt/β-catenin signaling remain to be fully elucidated.

Effects on Epidermal Growth Factor Receptor (EGFR) Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, and differentiation. cjnmcpu.com The EGFR signaling pathway is a key target in cancer therapy due to its frequent dysregulation in various malignancies. cjnmcpu.com Research has indicated that other cucurbitacins, such as Cucurbitacin B and D, can interfere with EGFR signaling. nih.govbohrium.com However, the specific effects of Cucurbitacin C on the EGFR pathway have not been as thoroughly investigated, and detailed molecular mechanisms of its potential interaction are not yet well-documented in the available scientific literature.

Regulation of Cell Cycle Progression and Apoptosis Pathways

Cucurbitacin C has been demonstrated to influence the fundamental cellular processes of cell cycle progression and apoptosis, or programmed cell death. nih.gov Its mechanisms of action involve direct interactions with the machinery that governs cell division and the pathways that lead to cellular demise.

Interaction with Cell Cycle Regulatory Proteins (Cyclins, CDKs, p21, p53)

Cucurbitacin C has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can differ depending on the cell type. nih.gov In certain prostate cancer cells (DU145 and LNCaP), it induces arrest at the G1 phase, while in bladder (T24), liver (HepG2), and other prostate (PC-3) cancer cells, it leads to G2/M phase arrest. nih.gov

This regulation of the cell cycle is achieved through the modulation of key regulatory proteins. Research has demonstrated that treatment with Cucurbitacin C leads to a significant decrease in the levels of cyclin A and cyclin D1. nih.govgoogle.com Cyclins are crucial for the activation of cyclin-dependent kinases (CDKs), which drive the transitions between different phases of the cell cycle.

Furthermore, Cucurbitacin C treatment results in a dose-dependent increase in the expression of the p21 protein. nih.govgoogle.com p21 is a potent CDK inhibitor that can halt the cell cycle. Notably, the upregulation of p21 by Cucurbitacin C has been observed to occur in a p53-independent manner, suggesting that it can bypass this common tumor suppressor pathway to exert its effects. nih.gov

| Cell Line | Effect of Cucurbitacin C | Affected Proteins | Reference |

|---|---|---|---|

| LNCaP, T24, HepG2 | Decreased expression | Cyclin A, Cyclin D1 | nih.gov |

| PC-3, T24, HepG2 | Dose-dependent up-regulation | p21 | nih.gov |

| DU145, LNCaP | G1 phase arrest | Not specified | nih.gov |

| T24, HepG2, PC-3 | G2/M phase arrest | Not specified | nih.gov |

Activation of Caspase-Dependent Apoptosis Pathways

Cucurbitacin C has been identified as an inducer of apoptosis in cancer cells. nih.gov This programmed cell death is mediated through the activation of caspase-dependent pathways. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Studies have shown that treatment with Cucurbitacin C leads to a dose-dependent increase in early apoptosis in various cancer cell lines. nih.gov Mechanistically, this is associated with the activation of specific caspases. Western blot analyses have revealed a significant increase in the levels of cleaved caspase-3 and cleaved caspase-9 in cells treated with Cucurbitacin C. nih.govgoogle.com Caspase-9 is an initiator caspase, often associated with the intrinsic (mitochondrial) pathway of apoptosis, while caspase-3 is an executioner caspase, responsible for the cleavage of various cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis. In cholangiocarcinoma cells, Cucurbitacin C treatment also led to the downregulation of Caspase 3 and Caspase 8. nih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bcl-2 Family)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The relative levels of these proteins can determine a cell's susceptibility to apoptotic stimuli.

Research on the effects of Cucurbitacin C on the Bcl-2 family has yielded somewhat varied results depending on the cell type. In a study involving prostate, bladder, and liver cancer cell lines, no significant change in the levels of the anti-apoptotic protein Bcl-2 was observed following Cucurbitacin C treatment. nih.gov However, in a separate study on cholangiocarcinoma cells, Cucurbitacin C was found to downregulate the expression of Bcl-2. nih.gov Additionally, a computational screening study identified Cucurbitacin C as a potential inhibitor of Bcl-2. als-journal.com

| Cell Line/Study Type | Effect of Cucurbitacin C on Bcl-2 | Reference |

|---|---|---|

| LNCaP, T24, HepG2 | No significant change | nih.gov |

| Cholangiocarcinoma cells | Downregulation | nih.gov |

| Computational screening | Potential inhibitor | als-journal.com |

Mechanisms of Reactive Oxygen Species (ROS) Generation and DNA Damage Response

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage, including DNA damage, and trigger apoptosis. Several other cucurbitacins, such as Cucurbitacin B and E, have been shown to induce the generation of ROS and cause DNA damage in cancer cells. mdpi.comscispace.com However, the specific role of Cucurbitacin C in the generation of ROS and the subsequent activation of the DNA damage response has not been extensively investigated. Therefore, the detailed mechanisms by which Cucurbitacin C may influence these processes are not yet well understood and require further research.

Disruption of Cytoskeletal Dynamics

Cucurbitacin C is recognized as an agent that can induce significant disruptions in the cytoskeletal organization of cancer cells, leading to profound changes in cell morphology. It belongs to a group of active cucurbitacins that cause rapid and dramatic alterations to cell shape. nih.gov

In studies involving renal carcinoma cells, treatment with a group of cucurbitacins including Cucurbitacin C led to clearly visible effects on cell shape within one hour of exposure. nih.gov These morphological changes are linked to a significant impact on the cellular distribution of actin. nih.gov While detailed microscopic analysis often uses other cucurbitacins as representative examples, the observed effects, such as the clumping of actin, are characteristic of the active group to which Cucurbitacin C belongs. nih.gov This disruption of the actin cytoskeleton is a key part of its cytotoxic activity. civilica.com

Identification of Other Specific Molecular Targets and Protein Interactions

Beyond its effects on the cytoskeleton, Cucurbitacin C has been shown to interact with specific signaling pathways that are crucial for cancer cell proliferation and survival. A primary molecular mechanism identified for Cucurbitacin C is the attenuation of the Akt signaling pathway. nih.gov The Akt pathway, also known as the protein kinase B (PKB) pathway, is a central mediator of signals from growth factors and oncogenes that promote malignancy. nih.gov

Research has demonstrated that Cucurbitacin C inhibits the growth of various cancer cells by inducing cell cycle arrest and apoptosis, and these effects are mediated through its modulation of the Akt pathway. nih.gov Further investigation into its molecular interactions has revealed effects on key cell cycle regulatory proteins. Treatment with Cucurbitacin C has been shown to decrease the levels of cyclin A and cyclin D1. nih.gov Additionally, it can up-regulate the cyclin-dependent kinase inhibitor p21 in a manner that is independent of p53 in certain cancer cell lines. nih.gov These findings identify a distinct profile of protein interactions for Cucurbitacin C in mediating its anti-cancer effects.

| Cell Line Type | Effect of Cucurbitacin C | Molecular Pathway/Target |

| Prostate, Bladder, Liver Cancer Cells | Inhibition of cell proliferation, induction of cell cycle arrest and apoptosis | Attenuation of Akt pathway |

| LNCaP, T24, and HepG2 Cells | Decrease in protein levels | Cyclin A, Cyclin D1 |

| T24 and HepG2 Cells | Upregulation of CDK inhibitor | p21 (p53-independent) |

Structure Activity Relationship Sar Studies for Cucurbitacin C Analogs

Identification of Key Structural Features Influencing Biological Activities

The biological potency of Cucurbitacin C and its analogs is intrinsically linked to their unique tetracyclic triterpenoid (B12794562) structure, known as the cucurbitane skeleton. researchgate.net This core structure is characterized by a 19-(10→9β)-abeo-10α-lanost-5-ene framework. researchgate.netnih.gov Several key structural features have been identified as critical for the biological activities of cucurbitacins:

The Cucurbitane Skeleton: The tetracyclic core is the fundamental scaffold upon which the active functional groups are arranged. nih.gov Its rigid and complex three-dimensional shape is essential for interacting with biological targets.

The Side Chain at C-17: The nature of the side chain at the C-17 position significantly influences the biological activity. For instance, the presence of an α,β-unsaturated ketone in the side chain is a common feature in many biologically active cucurbitacins. phcogrev.com

Oxygenation Pattern: The degree and position of oxygen-containing functional groups, such as hydroxyl (-OH), keto (C=O), and acetoxy (-OAc) groups, on the cucurbitane rings and the side chain are paramount. researchgate.net These groups contribute to the molecule's polarity and its ability to form hydrogen bonds and other interactions with target proteins.

Double Bonds: The presence and location of carbon-carbon double bonds within the tetracyclic system and the side chain also play a role in the molecule's conformation and reactivity. A double bond between C1 and C2, for example, has been shown to increase cytotoxicity in some cucurbitacins. nih.gov The double bond at C5-C6 is a common characteristic across various cucurbitacins. mdpi.com

Comparative Analysis of Cucurbitacin C Structural Variants and Their Potency

Comparative studies of Cucurbitacin C and its natural and synthetic analogs have provided valuable insights into how subtle structural modifications can dramatically alter their biological potency.

One study highlighted that Cucurbitacin C demonstrates a higher inhibitory effect on cancer cells compared to its derivatives, deacetyl Cucurbitacin C, dihydro Cucurbitacin C, and dihydrodeacetyl Cucurbitacin C. nih.gov This suggests that both the acetyl group at C-25 and the double bond in the side chain are important for its potent anticancer activity. In fact, the IC50 values of Cucurbitacin C in various cancer cell lines were found to be in the nanomolar range (9.6 to 158.7 nM), which is considerably lower than many other cucurbitacin analogues whose IC50 values are typically between 0.1 to 1 µM. nih.gov

Another area of investigation involves the comparison between different naturally occurring cucurbitacins. For example, cucurbitacins B and E, which are the major bitter compounds in melon and watermelon respectively, exhibit stronger anti-tumor activities than the structurally similar Cucurbitacin C. nih.gov The primary structural difference between Cucurbitacin C and Cucurbitacin B lies in the side chain.

The following table summarizes the comparative potency of Cucurbitacin C and some of its analogs:

| Compound | Key Structural Difference from Cucurbitacin C | Relative Potency | Reference |

| Cucurbitacin C | - | High | nih.gov |

| Deacetyl Cucurbitacin C | Lacks the acetyl group at C-25 | Lower than Cucurbitacin C | nih.gov |

| Dihydro Cucurbitacin C | Lacks the C-23 double bond in the side chain | Lower than Cucurbitacin C | nih.gov |

| Dihydrodeacetyl Cucurbitacin C | Lacks both the C-25 acetyl group and the C-23 double bond | Lower than Cucurbitacin C | nih.gov |

| Cucurbitacin B | Different side chain structure | Higher anti-tumor activity | nih.gov |

| Cucurbitacin E | Different side chain structure | Higher anti-tumor activity | nih.gov |

Investigating the Impact of Specific Chemical Modifications on Target Pathway Interactions

Specific chemical modifications to the Cucurbitacin C structure can have a profound impact on its interaction with cellular signaling pathways. These modifications can alter the compound's binding affinity to target proteins, thereby modulating its biological effects.

A key target of many cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively activated in cancer cells. nih.govphcogrev.com SAR studies have revealed that specific structural elements are critical for this inhibitory activity. For instance, the conversion of the C3 carbonyl group to a hydroxyl group can lead to a loss of anti-JAK2 activity. nih.govnih.gov Conversely, the addition of a hydroxyl group at C11 has been shown to result in a loss of anti-STAT3 activity. nih.govnih.gov

Cucurbitacin C has been shown to significantly inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. nih.gov Mechanistic studies revealed that Cucurbitacin C effectively inhibits the PI3K-Akt signaling pathway by suppressing the phosphorylation of Akt at Ser473. nih.gov This inhibition of a major oncogenic pathway underscores the therapeutic potential of Cucurbitacin C. Furthermore, low-concentration treatment with Cucurbitacin C was found to up-regulate the expression of Akt downstream genes such as CDKN1A (p21), CDKN1B (p27), and FOXO. nih.gov

Modifications to the cucurbitacin skeleton can also influence other signaling pathways. For example, some cucurbitacins have been shown to disrupt the actin cytoskeleton, leading to changes in cell morphology and motility. conicet.gov.ar The α,β-unsaturated ketone moiety present in many cucurbitacins is thought to be involved in this activity through Michael addition reactions with cellular nucleophiles.

The following table outlines the effects of specific chemical modifications on target pathway interactions:

| Chemical Modification | Target Pathway Affected | Consequence of Modification | Reference |

| Conversion of C3 carbonyl to a hydroxyl group | JAK/STAT pathway | Loss of anti-JAK2 activity | nih.govnih.gov |

| Addition of a hydroxyl group at C11 | JAK/STAT pathway | Loss of anti-STAT3 activity | nih.govnih.gov |

| Inhibition of Akt phosphorylation at Ser473 | PI3K-Akt pathway | Induction of cell cycle arrest and apoptosis | nih.gov |

| Upregulation of p21, p27, and FOXO | PI3K-Akt pathway | Alteration of cell cycle and survival signals | nih.gov |

Analytical and Isolation Methodologies in Cucurbitacin C Research

Advanced Phytochemical Methods for Cucurbitacin C Isolation and Purification

The isolation of Cucurbitacin C from plant sources is a multi-step process that typically begins with solvent extraction. Due to the moderately polar nature of cucurbitacins, methanol (B129727) is a commonly used solvent for initial extraction from plant materials like leaves and fruits. walshmedicalmedia.com This is often followed by a series of purification steps to separate Cucurbitacin C from a complex mixture of other phytochemicals.

A general approach involves obtaining a liquid extract from the plant matter, which is then subjected to sequential extraction with solvents of varying polarities. researchgate.net A non-polar solvent is first used to remove lipids, waxes, and other non-polar compounds. researchgate.net Subsequently, a moderately polar solvent is employed to extract the cucurbitacins. researchgate.net

Chromatographic techniques are central to the purification of Cucurbitacin C. Column chromatography using stationary phases like silica (B1680970) gel is a widely adopted method. researchgate.netrjpharmacognosy.ir In some instances, flash column chromatography is preferred for a more rapid separation. researchgate.net The choice of eluents is critical and often involves a gradient system of solvents such as chloroform (B151607) and methanol to effectively separate compounds based on their polarity. rjpharmacognosy.ir

Preparative High-Performance Liquid Chromatography (HPLC) has been successfully used for the final purification of Cucurbitacin C, yielding a high-purity compound. ijrap.netx-mol.net This technique offers high resolution and is particularly useful for isolating individual cucurbitacins from complex mixtures.

Another advanced and efficient technique for the isolation and separation of cucurbitacins is High-Speed Counter-Current Chromatography (HSCCC) . This liquid-liquid partition chromatography method avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. researchgate.netnih.gov A typical HSCCC protocol involves a two-phase solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water, to achieve successful separation. researchgate.netnih.gov

Development of High-Resolution Quantification Techniques for Cucurbitacin C

Accurate quantification of Cucurbitacin C in plant extracts and other biological matrices is essential for research. Various high-resolution techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the quantitative analysis of Cucurbitacin C. ijrap.netx-mol.net Reversed-phase HPLC, commonly utilizing a C18 column, is the most frequent approach. researchgate.net The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water, often in a gradient elution mode to achieve optimal separation from other related cucurbitacins and interfering compounds. researchgate.net Detection is commonly performed using a UV detector, with wavelengths around 230 nm or 254 nm being effective for cucurbitacins due to the presence of an α,β-unsaturated ketone group in their structure. walshmedicalmedia.comresearchgate.net

| Parameter | HPLC Method for Cucurbitacin C Quantification |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol-water or Acetonitrile-water gradients |

| Detection | UV at 230 nm or 254 nm |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative and semi-quantitative analysis of Cucurbitacin C. rjpharmacognosy.ir Silica gel plates are commonly used as the stationary phase. rjpharmacognosy.ir Various solvent systems have been reported for the development of TLC plates, including mixtures of chloroform-methanol and toluene-ethyl acetate. rjpharmacognosy.ir Visualization of the separated spots can be achieved under UV light (254 nm) or by spraying with a visualizing agent like anisaldehyde–sulfuric acid reagent followed by heating. rjpharmacognosy.ir

Hyphenated Techniques (e.g., HPLC-Q-TOF-MS) for Detection and Identification

The coupling of HPLC with mass spectrometry, particularly with a Quadrupole Time-of-Flight (Q-TOF-MS) detector, provides a powerful tool for the unambiguous identification and characterization of Cucurbitacin C and its related compounds in complex mixtures. medicinreferenser.se HPLC-Q-TOF-MS combines the superior separation capabilities of HPLC with the high mass accuracy and resolution of Q-TOF-MS, enabling the determination of the elemental composition of the detected compounds. medicinreferenser.se This technique is invaluable for differentiating between various cucurbitacin analogues that may have similar retention times in HPLC. medicinreferenser.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Cucurbitacin C. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HMBC, HSQC) NMR experiments are employed to determine the complete chemical structure of the molecule. rjpharmacognosy.iracademicjournals.orgphcogcommn.org The ¹H NMR spectrum provides information about the different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. rjpharmacognosy.iracademicjournals.orgphcogcommn.org The data obtained from these NMR experiments are crucial for confirming the identity of isolated Cucurbitacin C and for characterizing new, related compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Cucurbitacin C | Data not uniformly available in a single source | Data not uniformly available in a single source |

Note: Specific chemical shift values for Cucurbitacin C can vary slightly depending on the solvent and instrument used. Detailed spectral data are typically found in specialized chemical databases and primary research articles.

Standardization of Analytical Protocols for Research Reproducibility

The reproducibility of research findings on Cucurbitacin C is heavily dependent on the standardization of the analytical methods used for its quantification and identification. The development and validation of analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), are crucial for ensuring the reliability and comparability of data across different laboratories. nih.gov

Method validation involves assessing various parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

By establishing and adhering to validated and standardized analytical protocols, the scientific community can ensure the quality and consistency of data in Cucurbitacin C research, which is essential given the compound's significant biological activities. nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Prospects for Cucurbitacin C as a Lead Scaffold in Drug Discovery

Cucurbitacin C, a tetracyclic triterpenoid (B12794562), presents a compelling scaffold for drug discovery due to its inherent biological activities. nih.gov Its complex structure offers multiple points for chemical modification, allowing for the synthesis of derivatives with potentially improved potency and reduced toxicity. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to delineate the specific structural features essential for its therapeutic effects. nih.govconicet.gov.ar

Key structural elements of cucurbitacins, such as the α,β-unsaturated ketone in the side chain, are thought to be important for their biological activity. researchgate.net Research has shown that modifications to the core structure can significantly alter the compound's inhibitory profile. For example, the conversion of the C3 carbonyl to a hydroxyl group can lead to a loss of anti-JAK2 activity, while the addition of a hydroxyl group at C11 can diminish anti-STAT3 activity. nih.gov These findings highlight the potential to develop selective inhibitors by modifying the cucurbitacin scaffold.

The development of novel analogs is a key strategy. For instance, a derivative of cucurbitacin B, known as DACE, has been investigated in combination with other chemotherapy drugs. conicet.gov.ar The synthesis of homodimers, heterodimers, and halogenated derivatives of cucurbitacins is also considered a promising avenue for creating lead compounds with enhanced anticancer properties. nih.gov By leveraging the cucurbitacin C backbone, medicinal chemists can explore a wide chemical space to generate new molecular entities with optimized pharmacological profiles for preclinical development. tandfonline.com

Table 1: Structure-Activity Relationship Insights for Cucurbitacin Analogs

| Structural Modification | Impact on Biological Activity | Reference |

| Conversion of C3 carbonyl to a hydroxyl | Loss of anti-JAK2 activity | nih.gov |

| Addition of a hydroxyl group to C11 | Loss of anti-STAT3 activity | nih.gov |

| Presence of α,β-unsaturated ketone in the side chain | Considered important for cytotoxic activity | researchgate.net |

| Acetylation at C-25 | Indicated as important for activity in some cancer cell lines | researchgate.net |

Further Elucidation of Novel Molecular Targets and Mechanistic Pathways

While the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is a well-documented target of cucurbitacins, future research is focused on identifying novel molecular targets and further clarifying the intricate mechanisms of action of Cucurbitacin C. biosynth.comresearchgate.netmdpi.com The anti-cancer effects of Cucurbitacin C have been linked to the inhibition of the Akt signaling pathway, leading to cell cycle arrest and apoptosis. medchemexpress.comnih.gov

Recent studies have begun to unravel a broader spectrum of molecular interactions. For example, Cucurbitacin C has been shown to induce cell cycle arrest at different phases (G1 or G2/M) in various cancer cell lines, suggesting cell-type-specific mechanisms. nih.gov Beyond its effects on STAT3 and Akt, Cucurbitacin C likely modulates other critical cellular pathways. Proteomics and other "omics" technologies will be instrumental in mapping the complete interactome of Cucurbitacin C and identifying previously unknown binding partners and signaling cascades. researchgate.net

For instance, some cucurbitacins have been found to interfere with the F-actin cytoskeleton, leading to cell cycle arrest at the G2/M phase. researchgate.net Others have been shown to impact the MAPK pathway. conicet.gov.arresearchgate.net There is also evidence that cucurbitacins can modulate the expression of proteins involved in cell proliferation and survival, such as cyclins, Bcl-2, and c-Myc. mdpi.comnih.govnih.gov A comprehensive understanding of these diverse molecular interactions is essential for the rational design of future therapies and for identifying potential biomarkers for patient stratification in preclinical models.

Exploration of Synergistic Effects of Cucurbitacin C in Preclinical Models

A significant area of future research involves exploring the synergistic effects of Cucurbitacin C in combination with established chemotherapeutic agents or other targeted therapies in preclinical models. nih.govmdpi.com This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing side effects. conicet.gov.ar

Preclinical studies have already demonstrated the potential of combination therapies involving cucurbitacin analogs. For example, the combination of cucurbitacin B with agents like gemcitabine, docetaxel, and cisplatin (B142131) has shown enhanced tumor growth inhibition in xenograft models of pancreatic, breast, and laryngeal cancers, respectively. conicet.gov.ar Another study showed that a derivative of cucurbitacin B exhibited synergistic antiproliferative effects when combined with paclitaxel (B517696) in a non-small cell lung cancer cell line. conicet.gov.ar Furthermore, the combination of Cucurbitacin B with an ERK inhibitor, SCH772984, displayed synergistic anti-pancreatic cancer activity by concurrently suppressing multiple signaling pathways including EGFR, STAT3, and Akt/mTOR. oncotarget.com

Future investigations should systematically evaluate Cucurbitacin C in combination with a broader range of anticancer drugs across various cancer types. These studies should not only assess the synergistic effects on tumor growth but also delve into the underlying molecular mechanisms of this synergy. For instance, investigating how Cucurbitacin C modulates pathways that confer resistance to other drugs could provide a strong rationale for specific combination therapies. conicet.gov.ar

Table 2: Examples of Synergistic Combinations with Cucurbitacin Analogs in Preclinical Studies

| Cucurbitacin Analog | Combination Agent | Cancer Model | Observed Effect | Reference |

| Cucurbitacin B | Gemcitabine | Pancreatic Cancer Xenograft | Increased tumor growth inhibition to 83% | conicet.gov.ar |

| Cucurbitacin B | Docetaxel | Orthotopic Breast Cancer Xenograft | 90% reduction in tumor volume | conicet.gov.ar |

| Cucurbitacin B | Cisplatin | Laryngeal Tumor Xenograft | Complete inhibition of tumor growth | conicet.gov.ar |

| Cucurbitacin B Derivative (DACE) | Paclitaxel | Non-Small Cell Lung Cancer (in vitro) | Synergistic antiproliferative effects | conicet.gov.ar |

| Cucurbitacin B | SCH772984 (ERK inhibitor) | Pancreatic Cancer Cells | Synergistic growth inhibition and apoptosis | oncotarget.com |

Advancements in Biosynthesis Engineering for Enhanced Production and Analogs

The natural abundance of Cucurbitacin C is often low, limiting its availability for extensive research and development. biorxiv.org Therefore, advancements in biosynthesis engineering are critical for enhancing its production and for creating novel analogs. This involves identifying and characterizing the genes and enzymes in the cucurbitacin biosynthetic pathway. biocrick.com

Significant progress has been made in elucidating the biosynthetic pathway of Cucurbitacin C in cucumber (Cucumis sativus). biocrick.comresearchgate.netbiorxiv.org Researchers have identified nine genes involved in its synthesis, including several cytochrome P450 enzymes (CYPs) and an acyltransferase. biocrick.comresearchgate.net This knowledge provides the foundation for metabolic engineering strategies to increase yields in the native plant or to transfer the pathway to a heterologous host. biorxiv.org

Engineering efforts have focused on manipulating key enzymes, such as cytochrome P450s, to alter their substrate specificity and create new molecules. sciengine.com For example, a P450 enzyme (CYP87D20) from the Cucurbitacin C pathway was successfully engineered to perform a specific hydroxylation, demonstrating the potential to create novel triterpenoids. sciengine.com Overexpression of transcription factors that regulate the pathway, such as CsBL, has also been shown to increase Cucurbitacin C levels in cucumber leaves. frontiersin.orgnih.gov These approaches, combining enzyme engineering and regulatory gene manipulation, hold promise for the sustainable and scalable production of Cucurbitacin C and a diverse range of its analogs for preclinical evaluation. sciengine.comfrontiersin.org

Development of Advanced In Vitro and In Vivo Model Systems for Research

To better predict the clinical potential of Cucurbitacin C, there is a need for more sophisticated and translationally relevant preclinical model systems. While traditional 2D cell cultures and standard xenograft models have been useful, they have limitations in recapitulating the complexity of human tumors. nih.govmdpi.com

Advanced in vitro models, such as 3D organoid cultures, offer a more physiologically relevant environment by mimicking the three-dimensional architecture and cell-cell interactions of a tumor. These models can be used to study the effects of Cucurbitacin C on tumor growth, invasion, and drug response in a more realistic setting.

In the realm of in vivo models, the use of patient-derived xenografts (PDXs) is becoming increasingly important. oncotarget.comcriver.com PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better preserve the characteristics of the original human tumor, including its genetic diversity and heterogeneity. criver.com Evaluating the efficacy of Cucurbitacin C in a panel of well-characterized PDX models representing different cancer subtypes could provide more robust preclinical data and help identify patient populations most likely to respond. oncotarget.comcriver.comoncotarget.com Furthermore, the development of humanized mouse models, which possess a functional human immune system, would allow for the investigation of the interplay between Cucurbitacin C and the tumor microenvironment, including its potential immunomodulatory effects.

Biotechnological Approaches for Sustainable Cucurbitacin C Sourcing and Production

Ensuring a sustainable and consistent supply of Cucurbitacin C is paramount for its journey from a research compound to a potential therapeutic. biorxiv.org Biotechnological approaches offer a promising alternative to reliance on extraction from natural plant sources, which can be variable and economically challenging. ajol.info

Plant tissue culture techniques, such as callus cultures and hairy root cultures, are being explored for the in vitro production of cucurbitacins. frontiersin.orgresearchgate.netresearchgate.netnih.gov These systems allow for controlled production in a sterile environment, independent of geographical and seasonal variations. ajol.infoijcmas.com For example, hairy root cultures of Cucurbita pepo have been successfully used as a platform for the metabolic engineering of cucurbitacins, demonstrating the potential to both increase production and create novel structures. frontiersin.orgnih.gov

Furthermore, heterologous production in microbial systems like Saccharomyces cerevisiae (yeast) or bacteria is a highly attractive strategy. biorxiv.orgfrontiersin.org By transferring the entire biosynthetic pathway of Cucurbitacin C into these fast-growing, easily scalable microorganisms, it may be possible to achieve high-yield, industrial-scale production. biorxiv.orggoogle.com Researchers have already made progress in producing the precursor, cucurbitadienol (B1255190), in engineered yeast at high titers. biorxiv.org Transient expression systems in plants like Nicotiana benthamiana also serve as a rapid and efficient platform for producing plant triterpenes and validating biosynthetic pathway genes. biorxiv.orgbiorxiv.org These biotechnological advancements are essential for creating a sustainable and economically viable pipeline for the production of Cucurbitacin C and its derivatives for future preclinical and potentially clinical development.

Q & A

Q. What are the recommended protocols for extracting Cucurbitacin C from Cucurbitaceae plants?

Ethanol or methanol extraction (70–80% v/v) followed by liquid-liquid partitioning (e.g., ethyl acetate/water) is standard. Further purification via silica gel column chromatography or preparative HPLC is recommended. Validate purity using TLC (Rf comparison) and NMR spectroscopy. Yield optimization may require species-specific adjustments due to variable cucurbitacin content .

Q. What analytical techniques are essential for confirming the molecular structure of Cucurbitacin C?

Combine 1D/2D NMR (1H, 13C, HSQC, HMBC) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Compare data with published spectral profiles (e.g., δH 5.70 ppm for characteristic olefinic protons) .

Q. How can researchers assess the in vitro anti-proliferative activity of Cucurbitacin C against cancer cell lines?

Use MTT/WST-1 assays with dose-response curves (0.1–10 µM) over 24–72 hours. Include positive controls (e.g., cisplatin) and triplicate measurements. Normalize results to untreated cells and analyze via Student’s t-test (p < 0.05). Confirm cytotoxicity mechanisms with Annexin V/PI flow cytometry .

Advanced Research Questions

Q. What experimental approaches are used to investigate Cucurbitacin C’s inhibition of the PI3K-Akt signaling pathway?

Perform Western blotting to assess Akt phosphorylation (Ser473/Thr308) in treated cancer cells (e.g., A549, H1650). Use PI3K inhibitors (e.g., LY294002) as controls. Validate pathway specificity via siRNA knockdown of Akt isoforms and downstream targets (e.g., mTOR) .

Q. How can bioinformatics tools aid in identifying novel targets of Cucurbitacin C for degenerative diseases?

Use SwissTargetPrediction and DisGeNET to predict protein interactions. Perform GO enrichment analysis (DAVID database) to identify pathways like NOD-like receptor or chemokine signaling. Validate targets via qRT-PCR and co-immunoprecipitation .

Q. What strategies resolve contradictions in Cucurbitacin C’s reported cytotoxicity across cancer types?

Standardize cell line passage numbers, serum concentrations, and treatment durations. Conduct meta-analyses to identify confounding variables (e.g., genetic heterogeneity). Replicate studies with orthogonal methods (e.g., caspase-3 activation vs. cell cycle arrest assays) .

Q. How to optimize the chemical synthesis of Cucurbitacin C to improve yield?

Focus on triterpenoid core construction using catalytic asymmetric Diels-Alder reactions. Optimize solvent systems (e.g., THF/water) and temperatures via design of experiments (DoE). Monitor intermediates via LC-MS and compare yields with natural extraction .

Q. What in vivo models are appropriate for evaluating Cucurbitacin C’s hepatoprotective effects?

Use CCl4-induced liver injury in rodents. Administer Cucurbitacin C (1–10 mg/kg, oral/IP) and measure serum ALT/AST levels. Perform histopathology (H&E staining) and pharmacokinetic profiling via LC-MS/MS (LOQ ≤ 1 ng/mL) .

Q. How to design a study on Cucurbitacin C’s dual role in cell cycle arrest and apoptosis?

Combine flow cytometry (PI staining for G2/M arrest) with apoptosis markers (Annexin V/PI, cleaved PARP). Use time-course experiments (6–48 hours) and synchronize cells via serum starvation. Validate with CDK inhibitors (e.g., roscovitine) .

Q. What methodologies ensure reproducibility in Cucurbitacin C research?

Adhere to FAIR data principles: publish raw spectra, chromatograms, and experimental parameters (e.g., buffer pH, equipment models). Use commercial reference standards and participate in inter-laboratory validation. Document protocols in Supplemental Materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.